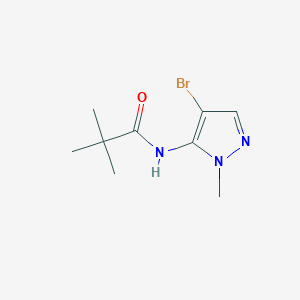
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, also known as (R)-MPA, is a chiral building block that is widely used in the pharmaceutical industry. It is a key intermediate in the synthesis of several bioactive compounds, including the anti-cancer drug Sorafenib. (R)-MPA is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study on N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a compound with a structure similar to (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, focused on its crystal structure. The pyrrolidine ring in this compound adopts an envelope conformation, and the study detailed the molecular interactions within the crystal (Rajalakshmi et al., 2013).
Chemical Extraction Processes
- Research on pyridine-3-carboxylic acid extraction with 1-dioctylphosphoryloctane (TOPO) in different diluents provided insights into the efficiency of extraction processes, which could be relevant for the extraction of related compounds (Kumar & Babu, 2009).
Catalysis and Chemical Reactions
- A study examined the regioselectivity in alkyne hydrothiolation using rhodium N-heterocyclic carbene catalysts. This research could be applied to understand the behavior of similar pyrrolidine-based compounds in catalytic processes (Di Giuseppe et al., 2012).
- Another research investigated Rh nanoparticles stabilized by N-Heterocyclic Carbenes (NHC), which are relevant in the context of catalytic hydrogenation of aromatic substrates. This study could provide insights into the catalytic behavior of similar pyrrolidine compounds (Martinez-Espinar et al., 2017).
Synthesis and Pharmaceutical Applications
- The synthesis of 3-substituted-3-aminomethyl-pyrrolidines and related compounds was explored, focusing on their applications as intermediates in pharmaceuticals, particularly in quinolone antibacterials (Schroeder et al., 1992).
- Research on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores highlighted the pharmaceutical potential of these compounds (Wang et al., 2001).
Propiedades
IUPAC Name |
(2R)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3,(H,15,16)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPRAVICAMGXQI-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375961 | |
| Record name | 2-[(4-Methylphenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
637020-62-3 | |
| Record name | 2-[(4-Methylphenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)

![4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1598058.png)
![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)



![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)

![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)

![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)
